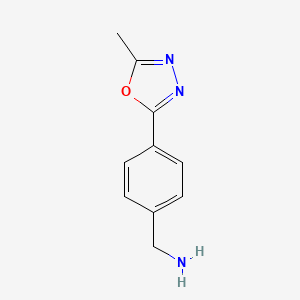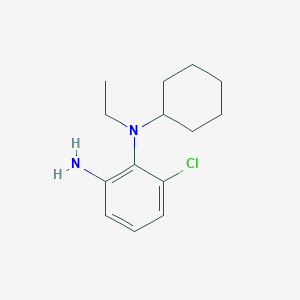
2-chloro-4-fluoro-N-(propan-2-yl)aniline
Overview
Description
2-chloro-4-fluoro-N-(propan-2-yl)aniline is an organic compound with the CAS Number: 444889-42-3 . It has a molecular weight of 187.64 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4-fluoro-N-isopropylaniline . The InChI code is 1S/C9H11ClFN/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,1-2H3 .Scientific Research Applications
Metabolism Studies
- Metabolism in Animals : 3-Chloro-4-fluoro-aniline, a related compound, when administered orally, was metabolized and eliminated in urine as various metabolites in both dogs and rats, as studied by Baldwin and Hutson (1980) in "Xenobiotica; the fate of foreign compounds in biological systems" (Baldwin & Hutson, 1980).
Optical and Material Science
- Optical Investigations for Limiting Applications : George et al. (2021) in "Journal of Molecular Structure" studied 3‑chloro 4-fluoro aniline (CFA) for its linear and nonlinear optical properties, revealing potential for optical limiting applications (George et al., 2021).
- Fluorescence Quenching Studies : The fluorescence quenching of boronic acid derivatives by aniline in alcohols was studied by Geethanjali et al. (2015) in "Journal of Luminescence," indicating potential applications in fluorescence technologies (Geethanjali et al., 2015).
Pharmacological and Chemical Applications
- Antimicrobial Activity : A study in "International Journal of Current Pharmaceutical Research" by Mistry et al. (2016) explored the antimicrobial activity of compounds derived from 3-Chloro-4-fluoro-aniline, indicating its potential in developing antimicrobial agents (Mistry et al., 2016).
- Synthesis of Novel Compounds : Research on synthesizing new compounds from related aniline derivatives has been reported, which could be applicable to 2-chloro-4-fluoro-N-(propan-2-yl)aniline. For instance, Menteşe et al. (2015) in "Journal of Chemical Research" reported on the synthesis of benzimidazoles using related aniline compounds (Menteşe et al., 2015).
Chemical Reaction Mechanisms
- Study of Reaction Mechanisms : Onyido and Hirst (1991) in "Journal of Physical Organic Chemistry" explored the reactions of chloro- and fluoro-substituted anilines, providing insights into the chemical behavior of such compounds, which could be relevant to 2-chloro-4-fluoro-N-(propan-2-yl)aniline (Onyido & Hirst, 1991).
Corrosion Inhibition
- Copper Corrosion Inhibition : Khaled and Hackerman (2004) in "Electrochimica Acta" studied aniline derivatives like 2-chloroaniline and 2-fluoroaniline as copper corrosion inhibitors, which suggests potential applications in corrosion inhibition for 2-chloro-4-fluoro-N-(propan-2-yl)aniline (Khaled & Hackerman, 2004).
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4-fluoro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMLHVQHAIPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)

![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)
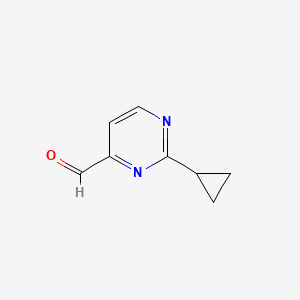
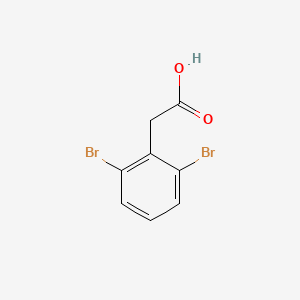
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)
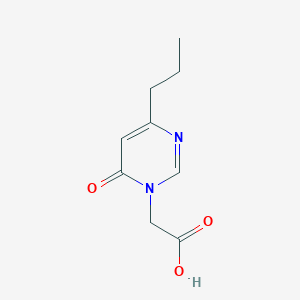
![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)
